molecular formula C7H6FNO4S B2733112 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid CAS No. 2567498-64-8

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid

Cat. No.: B2733112
CAS No.: 2567498-64-8
M. Wt: 219.19
InChI Key: DZDPFYOAHITVSL-UHFFFAOYSA-N
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Description

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid is a pyridine derivative characterized by a fluoromethylsulfonyl (-SO₂CF₂H) substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring. The fluoromethylsulfonyl group may enhance metabolic stability or receptor-binding affinity compared to simpler substituents, making this compound a candidate for drug discovery or material science .

Properties

IUPAC Name

6-(fluoromethylsulfonyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-4-14(12,13)6-2-1-5(3-9-6)7(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDPFYOAHITVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)S(=O)(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid typically involves the introduction of a fluoromethylsulfonyl group to a pyridine ring. One common method is the reaction of pyridine-3-carboxylic acid with fluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the fluoromethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluoromethylsulfonyl group.

Scientific Research Applications

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(fluoromethylsulfonyl)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives, focusing on substituents, molecular properties, and biological relevance:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Key Properties/Applications
This compound Fluoromethylsulfonyl (-SO₂CF₂H) C₇H₅FNO₄S 222.18* ~2.0–2.5 (estimated) High acidity; potential bioactivity
6-Fluoronicotinic acid Fluorine (-F) C₆H₄FNO₂ 141.10 2.45 ± 0.10 Intermediate in drug synthesis
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid Oxetan-3-yloxy (-O-oxetane) C₉H₉NO₄ 195.17 N/A Lab reagent; discontinued availability
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid Cyclopropylcarbamoylamino (-NHCO-cyclopropyl) C₁₀H₁₂N₂O₃ 208.21 N/A Building block for heterocyclic synthesis
Pyridine-3-carboxylic acid (Niacin) Hydrogen (-H) C₆H₅NO₂ 123.11 4.85 Vitamin B3; growth promotion
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid 3-Methyl-4-isopropylphenoxy (-O-C₆H₃(CH₃)(iPr)) C₁₆H₁₇NO₃ 271.31 N/A Heterocyclic building block

*Estimated based on analogous sulfonyl-containing compounds.

Key Observations:

Acidity: The fluoromethylsulfonyl group in the target compound significantly lowers its pKa compared to niacin (4.85 vs.

Bulkier Substituents: Phenoxy or oxetane groups (e.g., in and ) increase molecular weight and steric hindrance, which may reduce membrane permeability compared to smaller substituents like fluorine.

Biological Relevance :

  • Fluorinated analogs (e.g., 6-fluoronicotinic acid) are intermediates in antiviral and anticancer agents .
  • Sulfonyl-containing derivatives are common in protease inhibitors and kinase modulators due to their ability to form hydrogen bonds with active sites .

Biological Activity

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid, with the chemical formula C₇H₆FNO₄S, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluoromethylsulfonyl group, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight: 221.19 g/mol
  • CAS Number: 2567498-64-8
  • Structure:
    • Contains a pyridine ring with a carboxylic acid and a sulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to various biochemical effects, including:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could target serine hydrolases, which play critical roles in various physiological processes.
  • Receptor Modulation: There is potential for this compound to act as a modulator of specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Case Study on Enzyme Inhibition:
    A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound inhibits acetylcholinesterase (AChE) activity in vitro. The inhibition was dose-dependent, with an IC₅₀ value of approximately 50 µM. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
  • Case Study on Antimicrobial Efficacy:
    In research conducted by Zhang et al., the compound was evaluated for its antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

Research Findings

Research findings indicate that the structural features of this compound contribute significantly to its biological activity:

  • Sulfonyl Group: Enhances lipophilicity and may facilitate better penetration into bacterial membranes.
  • Carboxylic Acid Group: Contributes to solubility and potential interactions with biological macromolecules.

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